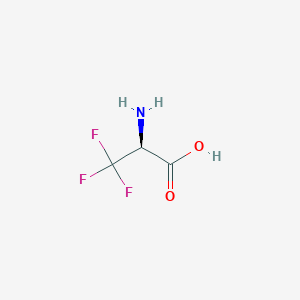
Trifluoroalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of non-racemic 3,3,3-trifluoroalanine can be achieved through a highly stereoselective enantiodivergent approach. One such method involves the reduction of chiral sulfinimine derived from ethyl trifluoropyruvate, followed by acidic hydrolysis of the resulting diastereomeric sulfinamides . The reduction can be carried out using reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) or diisobutylaluminum hydride (DIBAH) .
Industrial Production Methods: While specific industrial production methods for trifluoroalanine are not extensively documented, the synthesis typically involves the use of commercially available starting materials such as trifluoropyruvic esters. The process may include steps like condensation, reduction, and hydrolysis under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Trifluoroalanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of this compound can yield amino alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetaldehyde, while reduction can produce trifluoroethanol derivatives .
Wissenschaftliche Forschungsanwendungen
Trifluoroalanine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of trifluoroalanine involves its interaction with specific molecular targets and pathways. As a fluorinated analog of alanine, it can act as a mechanism-based inactivator of enzymes such as Escherichia coli tryptophan indole-lyase and tryptophan synthase . The presence of fluorine atoms enhances its binding affinity and inhibitory effects on these enzymes, leading to the disruption of their normal functions .
Vergleich Mit ähnlichen Verbindungen
Trifluoroleucine: Another fluorinated amino acid with three fluorine atoms attached to the alpha carbon.
Trifluorovaline: A fluorinated analog of valine with similar structural features.
Trifluoropropionic acid: A related compound with a trifluoromethyl group attached to the alpha carbon.
Comparison: Trifluoroalanine is unique due to its specific structural configuration and the presence of three fluorine atoms, which impart distinct chemical and biological properties. Compared to other fluorinated amino acids, this compound exhibits higher stability and reactivity, making it a valuable tool in various research and industrial applications .
Eigenschaften
Molekularformel |
C3H4F3NO2 |
|---|---|
Molekulargewicht |
143.06 g/mol |
IUPAC-Name |
(2S)-2-amino-3,3,3-trifluoropropanoic acid |
InChI |
InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)/t1-/m0/s1 |
InChI-Schlüssel |
HMJQKIDUCWWIBW-SFOWXEAESA-N |
Isomerische SMILES |
[C@H](C(=O)O)(C(F)(F)F)N |
Kanonische SMILES |
C(C(=O)O)(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4R,5S,6S)-5-[(2S,3R,4R,5S,6S)-5-[(2S,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,2R,3R,4S,5S)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B10776992.png)
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R)-1-hydroxy-3-(4-nitrophenoxy)propan-2-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777008.png)
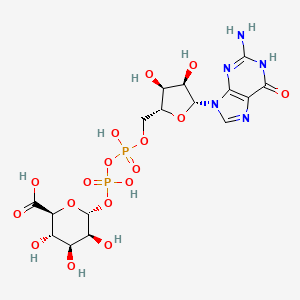
![Adenosine-5'-[beta, gamma-methylene]tetraphosphate](/img/structure/B10777013.png)
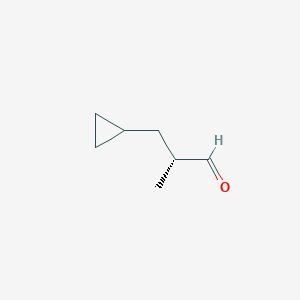
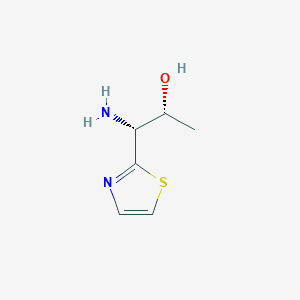

![[2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777036.png)
![(3R,4R,5R,6S)-2-[[4-[(S)-hydroxy(methoxy)methyl]phenyl]methyl]-7-[[4-(hydroxymethyl)phenyl]methyl]-1,1-dioxo-3,6-bis(phenoxymethyl)-1,2,7-thiadiazepane-4,5-diol](/img/structure/B10777043.png)
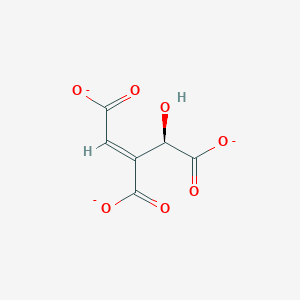
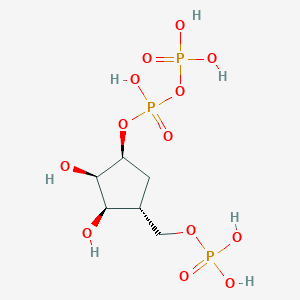
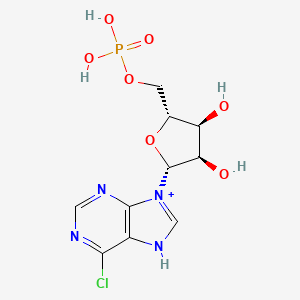
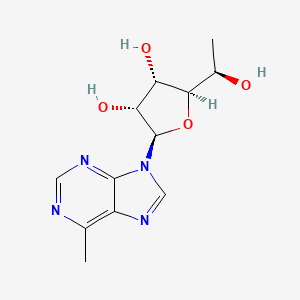
![[(3R,4R,14R,19S)-22-chloro-4-[(2S,3R,4R,5S)-5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-23-hydroxy-14-(7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carbonyl)oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(23),5,7,9,11,13(25),20(24),21-octaen-19-yl]azanium](/img/structure/B10777086.png)
